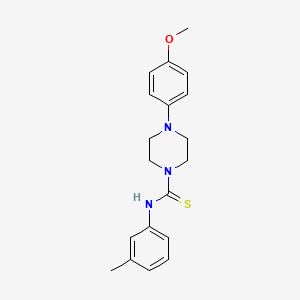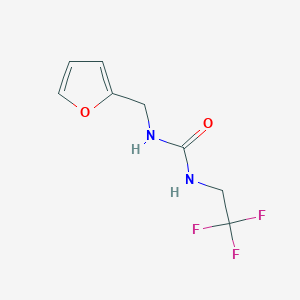
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as BMMA, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties have made it a valuable tool in the study of protein function and cellular processes. In
作用机制
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide inhibits the proteasome by binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of ubiquitinated proteins and the induction of cell death. This compound has also been shown to induce the unfolded protein response, a cellular stress response that is activated in response to protein misfolding and aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It induces cell death in cancer cells, inhibits the growth of bacteria and fungi, and has anti-inflammatory properties. This compound has also been shown to induce apoptosis, a programmed cell death mechanism that is essential for the maintenance of tissue homeostasis.
实验室实验的优点和局限性
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments, including its high potency, specificity, and selectivity. It is also easy to synthesize and has a long shelf life. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage. It is important to use appropriate safety measures when working with this compound to minimize the risk of exposure and adverse effects.
未来方向
There are several future directions for the use of N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide in scientific research. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the study of the role of the proteasome in cellular processes and disease mechanisms. This compound may also be used to study the effects of protein misfolding and aggregation on cellular function and disease development. Overall, this compound has the potential to be a valuable tool in the study of protein function and cellular processes, with implications for the development of new therapies and treatments.
合成方法
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized using a variety of methods, including the Horner-Wadsworth-Emmons reaction and the Suzuki-Miyaura coupling reaction. The Horner-Wadsworth-Emmons reaction involves the condensation of a phosphonate ester with an aldehyde or ketone to form an α,β-unsaturated ester. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Both methods result in the formation of this compound with high yield and purity.
科学研究应用
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been used in a wide range of scientific research applications, including the study of protein function, cellular processes, and disease mechanisms. It is a potent inhibitor of the proteasome, an essential cellular protease that is responsible for the degradation of damaged or unwanted proteins. This compound has been shown to induce cell death in cancer cells by inhibiting the proteasome, making it a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-11-14(6-9-16(12)18)19-17(20)10-5-13-3-7-15(21-2)8-4-13/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLPCPAJSAJUPR-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5880934.png)
![3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5880938.png)
![4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)

![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)



![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)